molecular formula C20H19N3O5 B2677520 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide CAS No. 955807-58-6

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide

カタログ番号: B2677520
CAS番号: 955807-58-6
分子量: 381.388
InChIキー: WPSHFSRRNZWNJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Hybridization of Oxadiazole and Benzodioxin Moieties

The strategic fusion of 1,3,4-oxadiazole and 2,3-dihydro-1,4-benzodioxin moieties creates a hybrid scaffold with enhanced pharmacodynamic properties. The 1,3,4-oxadiazole ring, a nitrogen-oxygen heterocycle, contributes to π-π stacking interactions and hydrogen-bonding capabilities due to its electron-deficient aromatic system. Concurrently, the benzodioxin moiety introduces planar aromaticity and oxygen-rich heteroatoms, enabling selective interactions with enzymatic pockets involved in inflammatory and proliferative pathways.

Table 1: Key Structural Contributions of Hybrid Components

Component Electronic Properties Biological Relevance
1,3,4-Oxadiazole Electron-deficient heterocycle Topoisomerase I/COX-2 inhibition
Benzodioxin Oxygen-rich aromatic system iNOS suppression

This hybridization leverages synergistic effects: the oxadiazole core disrupts enzyme active sites (e.g., cyclooxygenase-2), while the benzodioxin group modulates nitric oxide synthase activity, potentially enabling dual-pathway therapeutic effects.

特性

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-12-9-13(3-5-15(12)25-2)10-18(24)21-20-23-22-19(28-20)14-4-6-16-17(11-14)27-8-7-26-16/h3-6,9,11H,7-8,10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSHFSRRNZWNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2,3-dihydro-1,4-benzodioxin moiety: This step involves the reaction of catechol derivatives with ethylene glycol in the presence of an acid catalyst to form the benzodioxin ring.

    Coupling of the two moieties: The final step involves coupling the oxadiazole and benzodioxin moieties with the acetamide group through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

化学反応の分析

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the oxadiazole ring can produce a hydrazine derivative.

科学的研究の応用

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s structural properties could make it useful in the development of new materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

作用機序

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.

類似化合物との比較

Key Observations:

  • Heterocyclic Core : The target compound’s 1,3,4-oxadiazole core (also in ) is replaced by 1,2,4-triazole , pyridine , or 1,3,4-thiadiazole in analogs, altering electronic properties and binding affinity.
  • Substituent Effects : The 4-methoxy-3-methylphenyl group in the target compound enhances lipophilicity compared to the sulfonyl group in , which may reduce metabolic clearance. Sulfanyl-linked substituents in and improve antibacterial activity but increase molecular weight.

Table 2: Reported Bioactivity of Analogous Compounds

Compound Class / Evidence ID Biological Activity Potency (MIC Range) Mechanism Insights
Sulfanyl-oxadiazole analogs Antibacterial (Gram-positive and Gram-negative strains) 2–8 µg/mL Disruption of bacterial membrane integrity via sulfanyl group interactions.
Thiadiazole-naphthalene derivative Not explicitly reported; structural similarity suggests potential enzyme inhibition N/A Thiadiazole’s electron-deficient core may target cysteine residues in enzymes.
Triazole-pyridinyl analog Hypothesized kinase inhibition N/A Pyridinyl-triazole moiety mimics ATP-binding motifs.

Key Findings:

  • Antibacterial Activity : Sulfanyl-oxadiazole derivatives (e.g., ) exhibit potent antibacterial effects, with MIC values as low as 2 µg/mL against Staphylococcus aureus . The target compound’s 4-methoxy-3-methyl group may further optimize membrane penetration.
  • Structural-Activity Relationships : Replacing oxadiazole with thiadiazole (as in ) introduces sulfur atoms that could enhance π-π stacking but reduce solubility.

Table 3: Toxicity Data for Comparable Compounds

Compound Class / Evidence ID Cytotoxicity (Hemolytic Activity) Notes
Sulfanyl-oxadiazole analogs <10% hemolysis at 100 µg/mL Low toxicity profile supports therapeutic potential.
Pyridine derivative Not tested Labeled as "research use only"; insufficient safety data.

Key Insights:

  • The low hemolytic activity of sulfanyl-oxadiazole analogs suggests that the target compound’s structural relatives are likely non-toxic at therapeutic doses.
  • Thiadiazole derivatives (e.g., ) lack explicit toxicity data, necessitating further study.

生物活性

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various pharmacological contexts.

1. Synthesis of the Compound

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide involves several key steps:

  • Formation of the Oxadiazole Ring : The compound is synthesized through a reaction involving 2,3-dihydro-1,4-benzodioxin and suitable carboxylic acid derivatives to form the oxadiazole moiety.
  • Acetamide Derivative Formation : The final product is obtained by acylation with 4-methoxy-3-methylphenyl acetamide.

The detailed synthetic pathway can be summarized as follows:

StepReactantsProducts
12,3-Dihydro-1,4-benzodioxin + Carboxylic acidOxadiazole intermediate
2Oxadiazole intermediate + 4-Methoxy-3-methylphenyl acetamideN-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide

A. Enzyme Inhibition Studies

Research indicates that compounds containing the oxadiazole moiety exhibit significant enzyme inhibition properties. For instance:

  • Alpha-glucosidase Inhibition : The synthesized compound demonstrated substantial inhibitory activity against yeast alpha-glucosidase. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption.

B. Antimicrobial Activity

The oxadiazole derivatives have shown varying degrees of antimicrobial activity:

CompoundActivity TypeEC50 (μg/mL)
Compound AAgainst Xanthomonas oryzae8.72
Compound BAgainst Pseudomonas syringae12.85

These results indicate that certain derivatives may serve as lead compounds for developing new antimicrobial agents.

C. Neuroprotective Effects

Some studies have also explored the neuroprotective effects of related compounds against acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease:

  • Compounds with similar structures showed weak inhibition against AChE but were effective in other pathways related to neuroprotection.

3. Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in various biological contexts:

  • Anticancer Activity : Research demonstrated that certain oxadiazole derivatives exhibited cytotoxic effects on cancer cell lines such as PC3 and Bcap37.
    • For example, a study found that specific derivatives led to a reduction in cell viability by over 50% at concentrations below 20 μg/mL.
  • Insecticidal Properties : Insecticidal tests on oriental armyworm (Mythimna separata) and diamondback moth (Plutella xylostella) revealed that some compounds had larvicidal activities exceeding 90% at low concentrations.

4. Conclusion

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide represents a promising candidate for further pharmacological development due to its diverse biological activities. Its potential as an enzyme inhibitor and antimicrobial agent positions it as a valuable compound in medicinal chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。